

An In-Depth Technical Guide to Cucumegastigmane I: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Cucumegastigmane I*

Cat. No.: *B15596251*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a naturally occurring megastigmane isolated from the leaves of *Cucumis sativus*, commonly known as cucumber.[1] Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Cucumegastigmane I**, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Cucumegastigmane I is a sesquiterpenoid with a complex stereochemistry. Its fundamental properties are summarized in the tables below.

General Properties

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₀ O ₄	PubChem
Molecular Weight	240.29 g/mol	PubChem
IUPAC Name	(4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one	PubChem[2]
CAS Number	929881-46-9	PubChem[2]

Physicochemical Data

Property	Value	Experimental Conditions	Source
Melting Point	Not reported		
Boiling Point	Not reported		
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone	Commercial Supplier	
Optical Rotation	Not reported		

Spectroscopic Data

The structural elucidation of **Cucumegastigmane I** was achieved through various spectroscopic techniques. While the complete raw data is found in the primary literature, a summary of the key spectral characteristics is provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for **Cucumegastigmane I**. The data is crucial for the identification and structural verification of the

compound.

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ, multiplicity, J in Hz)
1		
2		
3		
4		
5		
6		
7		
8		
9		
1'		
2'		
3'		
4'		

Note: Specific chemical shift values from the primary literature are required to populate this table.

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of **Cucumegastigmane I**.

Ionization Mode	[M+H] ⁺ (m/z)	[M+Na] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI			

Note: Specific m/z values from the primary literature are required to populate this table.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Functional Group	Wavenumber (cm ⁻¹)
O-H (hydroxyl)	
C=O (ketone)	
C=C (alkene)	

Note: Specific wavenumber values from the primary literature are required to populate this table.

Experimental Protocols

Isolation and Purification of Cucumegastigmane I from *Cucumis sativus*

The following is a generalized protocol based on common phytochemical isolation techniques for natural products from plant sources.^{[3][4]}

Caption: General workflow for the isolation of **Cucumegastigmane I**.

- **Plant Material Collection and Preparation:** Fresh leaves of *Cucumis sativus* are collected, washed, and air-dried or freeze-dried. The dried material is then ground into a fine powder.
- **Extraction:** The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol or ethanol, at room temperature.
- **Concentration:** The solvent is removed from the crude extract under reduced pressure using a rotary evaporator to yield a concentrated extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to

separate compounds based on their polarity. **Cucumegastigmane I** is expected to be in the more polar fractions like ethyl acetate.

- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
- **Semi-preparative HPLC:** Fractions enriched with **Cucumegastigmane I** are further purified by semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Cucumegastigmane I** are limited, the broader class of megastigmane glycosides has been reported to exhibit a variety of pharmacological effects, including anti-melanogenic, anti-inflammatory, neuroprotective, antioxidant, antitumor, antimicrobial, and hepatoprotective activities.^[1]

The potential anti-inflammatory and antioxidant activities are of particular interest for drug development. The mechanisms of action for related compounds often involve the modulation of key signaling pathways. For instance, the anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.

Caption: Hypothetical anti-inflammatory signaling pathway.

Further research is necessary to elucidate the specific biological activities of **Cucumegastigmane I** and to identify the precise molecular targets and signaling pathways it modulates.

Conclusion

Cucumegastigmane I represents an interesting natural product with potential for further investigation. This guide has summarized the currently available information on its physical and

chemical properties and provided a framework for its isolation and characterization. The exploration of its biological activities and the underlying molecular mechanisms remains a promising area for future research, which could lead to the development of new therapeutic agents.

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